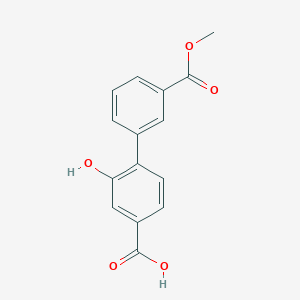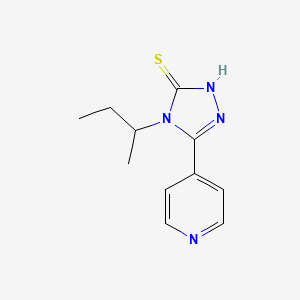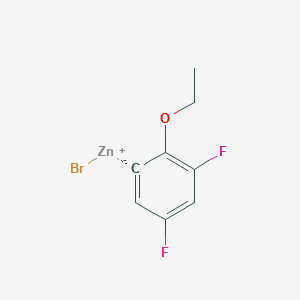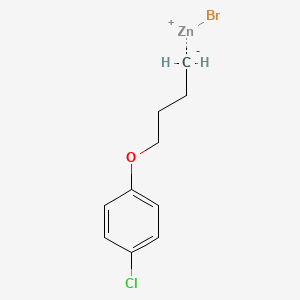
(4-(4-Chlorophenoxy)butyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-chlorophenoxy)butyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound allows it to participate in reactions that are typically challenging for other organometallic reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorophenoxy)butyl)zinc bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-(4-chlorophenoxy)butyl bromide+Zn→(4-(4-chlorophenoxy)butyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-chlorophenoxy)butyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(4-chlorophenoxy)butyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of various organic compounds that are precursors to materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which (4-(4-chlorophenoxy)butyl)zinc bromide exerts its effects involves the transfer of the zinc-bonded carbon to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the oxidative addition and reductive elimination steps of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-chlorophenoxy)butyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-(4-chlorophenoxy)butyl)lithium: Used in nucleophilic addition reactions.
Uniqueness
(4-(4-chlorophenoxy)butyl)zinc bromide is unique due to its relatively mild reaction conditions and the ability to form carbon-carbon bonds efficiently. Compared to its magnesium and lithium counterparts, it offers better functional group tolerance and reduced reactivity, making it suitable for a broader range of synthetic applications.
Propriétés
Formule moléculaire |
C10H12BrClOZn |
|---|---|
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ABJGTJDZNUSANI-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCOC1=CC=C(C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)



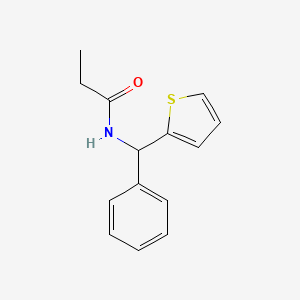
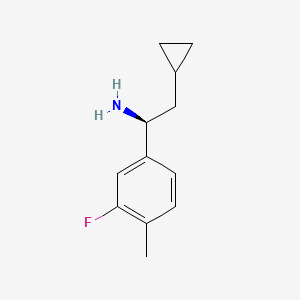

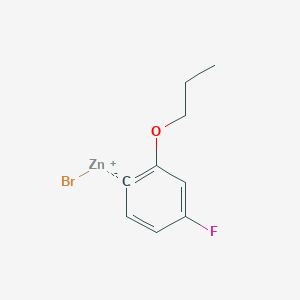
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
